molecular formula C5H11ClF3N B2437646 (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride CAS No. 2091174-30-8

(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride

Cat. No.: B2437646
CAS No.: 2091174-30-8
M. Wt: 177.6
InChI Key: RRCUBNVTIVEVKJ-WCCKRBBISA-N
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Description

(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride is a synthetic compound characterized by the presence of three fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride typically involves the introduction of trifluoromethyl groups into the pentane structure. One common method is the reaction of 1,1,1-trifluoropropan-2-amine with hydrochloric acid under controlled conditions to yield the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alkylated derivatives.

Scientific Research Applications

(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-Trifluoropentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A naturally occurring compound with similar structural features.

    Pseudoephedrine: A synthetic derivative with comparable pharmacological properties.

    Methcathinone: A related compound with stimulant effects.

Uniqueness

(2S)-1,1,1-Trifluoropentan-2-amine hydrochloride stands out due to the presence of trifluoromethyl groups, which impart unique chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(2S)-1,1,1-trifluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCUBNVTIVEVKJ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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